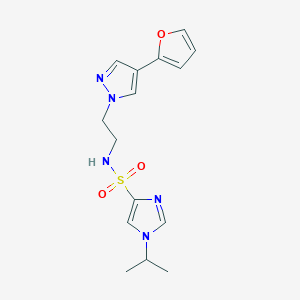

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-5-6-20-9-13(8-17-20)14-4-3-7-23-14/h3-4,7-12,18H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWMLZXEWZDFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Furan Ring : Contributes to the compound's reactivity and potential pharmacological properties.

- Pyrazole Moiety : Known for various biological activities, including antimicrobial and anticancer effects.

- Imidazole Sulfonamide Group : Enhances the compound's solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives are reported as low as 0.22 μg/mL, indicating potent antibacterial action .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.20 | Staphylococcus epidermidis |

The presence of the furan and pyrazole rings may synergistically enhance these antimicrobial effects, making this compound a candidate for further development in antibiotic therapies .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that related pyrazole compounds can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 49.85 | A549 |

| Compound B | 0.39 | NCI-H460 |

| Compound C | 0.01 | MCF7 |

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation, such as the Aurora-A kinase pathway .

Synthesis and Evaluation

A study by Jain et al. synthesized various derivatives of imidazole and evaluated their antimicrobial activity against common pathogens using standard methods like the cylinder well diffusion technique. The results indicated that certain derivatives exhibited robust antibacterial properties comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the furan and pyrazole moieties significantly influence biological activity. For example, substituents on the pyrazole ring can enhance binding affinity to target proteins involved in bacterial resistance mechanisms or cancer cell survival pathways .

Scientific Research Applications

Medicinal Properties

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that derivatives of imidazole and pyrazole structures possess significant antibacterial and antifungal properties. For instance, compounds containing the 1H-imidazole ring have shown efficacy against resistant strains of bacteria and fungi, making them promising candidates for new antimicrobial agents .

- Antiviral Activity : Research indicates that similar compounds may act as antiviral agents. The incorporation of furan and pyrazole moieties has been linked to enhanced antiviral activity against various viral infections. This suggests potential applications in the development of antiviral therapeutics .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties, demonstrating the ability to inhibit cancer cell proliferation in vitro. The structural features of the compound contribute to its interaction with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide. Key modifications can enhance its efficacy:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against bacteria and fungi |

| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |

| Substitution on the furan ring | Enhanced interaction with biological targets |

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antifungal Efficacy : A study evaluated a series of 1,2,4-triazole derivatives similar to this compound. Results indicated that these compounds exhibited higher antifungal activity than standard treatments against strains like Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations significantly lower than those of existing antifungal agents .

- Antibacterial Activity : Research involving sulfonamide derivatives showed that modifications to the imidazole structure improved antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the furan ring was critical for enhancing antibacterial properties .

- Potential as Antiviral Agents : In a study assessing various heterocyclic compounds, this compound demonstrated promising results against viral targets, suggesting its utility in developing new antiviral therapies .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in hydrolysis, alkylation, and coordination reactions:

-

Example: Under acidic conditions, the sulfonamide bond hydrolyzes to yield 1-isopropyl-1H-imidazole-4-sulfonic acid and 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine.

Imidazole Ring Reactions

The 1-isopropyl-imidazole core undergoes electrophilic substitution and alkylation:

-

Structural analogs (e.g., imidazopyridine-triazole conjugates) demonstrate alkylation at the imidazole nitrogen under basic conditions .

Pyrazole and Furan Reactivity

The 4-(furan-2-yl)-pyrazole subunit engages in cycloadditions and electrophilic substitutions:

-

The furan ring’s electron-rich nature facilitates electrophilic substitution (e.g., nitration at C5) , while the pyrazole nitrogen coordinates with metals like Cu(I) .

Multi-Step Synthetic Modifications

The compound’s synthesis involves sequential functionalization:

-

Sulfonamide Formation : Reaction of 1-isopropyl-1H-imidazole-4-sulfonyl chloride with 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine.

-

Heterocycle Assembly : Furan-pyrazole coupling via Suzuki-Miyaura cross-coupling .

-

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions.

Biological Activity-Driven Reactions

The compound’s interactions with biological targets inform its reactivity:

-

Enzyme Inhibition : Sulfonamide binds Zn²⁺ in carbonic anhydrase via SO₂NH– group .

-

Metabolic Oxidation : Cytochrome P450-mediated hydroxylation of furan and imidazole rings.

Key Structural Insights from Analogous Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole and Pyrazole Motifs

The closest structural analogue is N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (CAS: 2034593-97-8) . Key differences include:

- Substituent positions : The target compound has a 1-isopropyl group on the imidazole, whereas the analogue has 2-isopropyl and 1-methyl groups.

- Molecular weight : Both share the same molecular formula (C₁₆H₂₁N₅O₃S) and weight (363.4 g/mol), but isomerism likely impacts solubility and binding affinity.

- Synthetic pathways : While neither compound’s synthesis is detailed, the analogue’s lack of reported physical data (e.g., melting point, solubility) limits direct pharmacological comparisons .

Table 1: Structural Comparison with Closest Analogue

| Property | Target Compound | Analogous Compound (CAS 2034593-97-8) |

|---|---|---|

| Imidazole Substituents | 1-Isopropyl | 1-Methyl, 2-Isopropyl |

| Molecular Formula | C₁₆H₂₁N₅O₃S | C₁₆H₂₁N₅O₃S |

| Sulfonamide Position | C4 of imidazole | C4 of imidazole |

| Reported Bioactivity | Hypothesized kinase inhibition | Not available |

Thiazole-Based Derivatives

Compounds 4 and 5 from feature thiazole cores instead of imidazole-sulfonamide systems:

- Structural divergence : Thiazole rings with fluorophenyl and chlorophenyl groups replace the imidazole-sulfonamide moiety.

Table 2: Comparison with Thiazole Derivatives

Imidazole-Bipyridine Hybrids

The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine shares an imidazole core but integrates bipyridine and phenylenediamine groups:

Patent-Protected Heterocycles

Examples from patents (–4) include pyrazolo-pyrimidines and triazole-ureas:

- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromen-2-yl groups. Synthesized via Suzuki coupling (Pd catalysis), suggesting cross-coupling as a viable route for the target compound’s furan-pyrazole segment.

- Example 5 (): Features trifluoromethoxy-phenyltriazole moieties. The use of potassium phosphate and DIEA in synthesis mirrors conditions for sulfonamide functionalization.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., δ 7.2–8.1 ppm for furan protons) and sulfonamide linkage (δ 3.1–3.3 ppm for –SO₂–NH–) .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns for sulfur content .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

How can contradictions between computational predictions and experimental yields be resolved?

Q. Advanced

- Error source analysis : Compare computed activation energies with experimental Arrhenius plots to identify overestimated/underestimated barriers .

- Multivariate regression : Correlate steric/electronic descriptors (e.g., Hammett σ values) with yield discrepancies .

- Machine learning : Train models on hybrid datasets (computational + experimental) to refine reaction condition predictions .

What are the key challenges in purifying this sulfonamide derivative?

Q. Basic

- Polarity management : The sulfonamide group increases hydrophilicity, complicating reverse-phase HPLC. Use ion-pairing agents (e.g., TFA) or mixed-mode columns .

- Byproduct removal : Regioisomeric pyrazoles (e.g., 1H vs. 2H tautomers) require gradient elution (5→40% MeCN in H₂O) .

How can SHELX programs determine the crystal structure of this compound?

Q. Advanced

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data up to θ = 25°.

- Structure solution : SHELXD for dual-space direct methods to locate heavy atoms (e.g., sulfur) .

- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .

What biological assays are suitable for initial activity screening?

Q. Basic

- Enzyme inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) via stopped-flow CO₂ hydration assay .

- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific effects .

What strategies analyze regioisomeric byproducts during synthesis?

Q. Advanced

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid to separate isomers. MS/MS fragmentation distinguishes substitution patterns .

- NMR NOE : Irradiate pyrazole protons to detect spatial proximity of furan vs. ethyl groups .

- Computational NMR : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

How to confirm the sulfonamide group’s presence?

Q. Basic

- Elemental analysis : Measure %S (theoretical ≈9.2%) via combustion analysis .

- IR spectroscopy : Detect symmetric/asymmetric S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

How is Design of Experiments (DOE) applied to optimize reaction parameters?

Q. Advanced

- Factorial design : Screen temperature (60–100°C), solvent (DMF, THF), and catalyst loading (1–5 mol%) in a 2³ matrix .

- Response surface methodology (RSM) : Model yield as a function of variables to identify maxima (e.g., 85% yield at 80°C, 3 mol% Pd(OAc)₂) .

- Robustness testing : Vary parameters ±5% to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.